4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride

Catalog No.
S14333513
CAS No.
M.F
C11H16ClNO2
M. Wt
229.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochlor...

Product Name

4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzaldehyde;hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11;/h3-6,9H,7-8H2,1-2H3;1H

InChI Key

RTHYDZPENDCPON-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C=O.Cl

4-[2-(Dimethylamino)ethoxy]benzaldehyde, also known by its chemical formula C11_{11}H15_{15}NO2_2 and CAS number 15182-92-0, is an organic compound characterized by a benzaldehyde functional group attached to a 2-(dimethylamino)ethoxy side chain. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly Itopride hydrochloride, which is used to treat gastrointestinal disorders such as dyspepsia . The molecular weight of this compound is approximately 193.24 g/mol, and it exhibits properties typical of aromatic aldehydes.

Typical of aldehydes:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: This compound can react with amines to form imines or with alcohols to form acetals under acidic conditions.
  • Oxidation: While aldehydes are generally oxidized to carboxylic acids, the presence of the dimethylamino group may influence the reactivity and stability of the compound during oxidation processes.

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde typically involves the following steps:

  • Starting Materials: The synthesis often begins with 4-hydroxybenzaldehyde and 2-dimethylaminoethyl chloride.
  • Ether Formation: An ether bond is formed by reacting the hydroxy group of 4-hydroxybenzaldehyde with the dimethylaminoethyl chloride in the presence of a base such as potassium carbonate.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain pure 4-[2-(Dimethylamino)ethoxy]benzaldehyde.

This method highlights a common synthetic route for obtaining this compound while ensuring high purity suitable for pharmaceutical applications .

4-[2-(Dimethylamino)ethoxy]benzaldehyde has several applications:

  • Pharmaceutical Intermediate: It serves primarily as an intermediate in the production of Itopride hydrochloride, which is used for treating gastrointestinal disorders.
  • Chemical Research: The compound is utilized in research settings for studying structure-activity relationships in drug design and development.
  • Synthesis of Other Compounds: Its reactive aldehyde group allows it to be used in further synthetic transformations to create more complex organic molecules.

Several compounds share structural similarities with 4-[2-(Dimethylamino)ethoxy]benzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(2-(Diethylamino)ethoxy)phenyl)(phenyl)methanone796-77-00.87
N,N-Dimethyl-2-(p-tolyloxy)ethanamine51344-14-00.85
2-(4-Ethylphenoxy)-N,N-dimethylethanamine1339903-09-10.84
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine1001966-91-10.80
2-(4-Hydroxyethoxy)benzaldehyde22042-73-50.78

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.0869564 g/mol

Monoisotopic Mass

229.0869564 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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